molecular formula C16H12N4S B382364 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 73718-26-0

3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B382364
CAS RN: 73718-26-0
M. Wt: 292.4g/mol
InChI Key: WBVHPGIBBFVLKN-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (hereafter referred to as BSI) is a synthetic organic compound of the triazinone family. It has a unique chemical structure that has been studied for its potential applications in medicinal, pharmaceutical, and laboratory research. BSI has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antibacterial properties. In addition, BSI has been studied for its potential use in the synthesis of other organic compounds.

Scientific Research Applications

Antimicrobial Activity

The core structure of this compound, the 1,2,4-triazine moiety, has been associated with significant antimicrobial properties . Researchers have synthesized various derivatives of 1,2,4-triazines to explore their potential in combating microbial infections. The benzylsulfanyl group attached to the triazinoindole framework could potentially enhance these properties, making it a candidate for developing new antimicrobial agents.

Anticancer Research

Compounds with triazine and tetrazine moieties have been identified as having anticancer activities . They can interact with various biological targets and disrupt cancer cell proliferation. The specific compound could be synthesized into derivatives that target specific cancer cell lines, providing a pathway for novel anticancer drugs.

Biological Screening

The derivatives of triazinoindole have been subjected to biological screening to evaluate their effectiveness against various diseases . This compound’s unique structure could lead to the discovery of new biological activities, which may be beneficial in treating a range of conditions.

Heterogeneous Catalysis

Triazines and tetrazines are known for their applications in heterogeneous catalysis due to their high nitrogen content and chemical stability . The compound could be used as a catalyst or a catalyst support in various chemical reactions, potentially improving efficiency and selectivity.

Photocatalysis

The same properties that make triazines and tetrazines useful in heterogeneous catalysis also lend themselves to photocatalytic applications . This compound could be part of photocatalytic systems that drive chemical reactions using light, which is a growing field in sustainable chemistry.

Separation and Storage

Due to their rich nitrogen content and stability, triazines and tetrazines can be utilized in separation technologies and storage solutions . The compound could be modified to create materials that selectively bind or store specific molecules, which is crucial in environmental and industrial processes.

Energy-Related Functions

The high nitrogen content and stability of triazines make them suitable for energy-related applications . This could include the development of new materials for energy storage, such as batteries or supercapacitors, where the compound could contribute to increased capacity and stability.

Chemical Biology

The bioorthogonal nature of triazines allows for their use in chemical biology . They can be used in conjunction with strained alkenes and alkynes for labeling and tracking biological molecules in live cells, providing insights into cellular processes.

Mechanism of Action

Target of Action

The compound 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole, also known as 2-Benzylsulfanyl-9H-1,3,4,9-tetraaza-fluorene, is a type of indole derivative . Indole derivatives have been found to show clinical and biological applications, binding with high affinity to multiple receptors . Specifically, this compound and its analogues have been recognized as potential anti-plasmodial agents . The primary targets of this compound are likely the parasitic protozoa, such as Plasmodium falciparum, that cause malaria .

Mode of Action

It is known that indole derivatives can interact with their targets in various ways, including electrophilic substitution, due to excessive π-electrons delocalization . The compound’s interaction with its targets likely results in changes that inhibit the growth or function of the parasites, thereby exerting its anti-plasmodial effects .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the life cycle of P. falciparum . The compound may interfere with the formation of asexual schizonts from sporozoites, the development of merozoites, and the production of sexual gametocytes . The downstream effects of these disruptions could include a reduction in the parasite’s ability to infect new cells and propagate within the host.

Pharmacokinetics

Like other indole derivatives, it is expected to have good bioavailability due to its aromatic nature and the presence of functional groups that can participate in various types of interactions .

Result of Action

The result of the compound’s action is the inhibition of the growth and propagation of P. falciparum within the host, which can lead to a reduction in the severity of malaria symptoms . This compound has shown promising results in biological screening .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with its targets . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution and metabolism .

properties

IUPAC Name

3-benzylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-2-6-11(7-3-1)10-21-16-18-15-14(19-20-16)12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVHPGIBBFVLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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